molecular formula C10H6ClNO2 B1467828 6-Chloroisoquinoline-1-carboxylic acid CAS No. 1179149-30-4

6-Chloroisoquinoline-1-carboxylic acid

Cat. No. B1467828
M. Wt: 207.61 g/mol
InChI Key: CHJRVNVGFZPCJH-UHFFFAOYSA-N
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Description

6-Chloroisoquinoline-1-carboxylic acid is a chemical compound with the molecular formula C10H6ClNO2 . It has a molecular weight of 207.62 . It appears as a white to yellow solid .


Molecular Structure Analysis

The InChI code for 6-Chloroisoquinoline-1-carboxylic acid is 1S/C10H6ClNO2/c11-7-1-2-8-6 (5-7)3-4-12-9 (8)10 (13)14/h1-5H, (H,13,14) . This code provides a specific description of the molecule’s structure, including the arrangement of atoms and bonds.


Physical And Chemical Properties Analysis

6-Chloroisoquinoline-1-carboxylic acid is a white to yellow solid . It has a molecular weight of 207.62 . The compound is typically stored at room temperature .

Scientific Research Applications

Antibacterial Applications

  • 6-Chloroisoquinoline-1-carboxylic acid derivatives show significant antibacterial activities. For instance, some compounds like 1-ethyl-6-fluoro-1,4-dihydro-4-oxo-7-(1-piperazinyl)quinoline-3-carboxylic acid exhibit more activity against Gram-positive and Gram-negative bacteria than oxolinic acid (Koga et al., 1980).

Antimycobacterial Activity

  • Novel derivatives of 6-Chloroisoquinoline, such as 5-chloro-2-(thiophen-2-yl)-7,8-dihydroquinoline-6-carboxamides, have been designed and synthesized for antitubercular activity. These compounds have shown promising results against Mycobacterium tuberculosis (Marvadi et al., 2020).

Anti-Tumor Applications

  • Certain isoquinoline-3-carboxylic acid derivatives have been synthesized and tested for anti-tumor activity. These compounds, including a novel isoquinoline with two isoquinoline-3-carboxylic acids and a benzoic acid, have shown high therapeutic efficacy and low systemic toxicity in in vivo evaluations, making them promising leads for anti-tumor drug design (Gao et al., 2015).

Structural and Chemical Research

  • The structure-activity relationships of isoquinoline derivatives have been a significant area of research. Studies involve understanding how modifications in the isoquinoline structure, like introduction of chloro groups, affect their chemical properties and potential as drug candidates (Donati et al., 1990).

Safety And Hazards

The compound is associated with several hazard statements: H302, H315, H319, H335 . These codes indicate that the compound may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing hands thoroughly after handling .

properties

IUPAC Name

6-chloroisoquinoline-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClNO2/c11-7-1-2-8-6(5-7)3-4-12-9(8)10(13)14/h1-5H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHJRVNVGFZPCJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN=C2C(=O)O)C=C1Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70731399
Record name 6-Chloroisoquinoline-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70731399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloroisoquinoline-1-carboxylic acid

CAS RN

1179149-30-4
Record name 6-Chloroisoquinoline-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70731399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
DR St. Laurent, MH Serrano-Wu… - Journal of Medicinal …, 2014 - ACS Publications
… Compound 20 (33.8 mg, 43%, free base) was prepared as a tan solid from 41 and 6-chloroisoquinoline-1-carboxylic acid (96) in a manner similar to that described for compound 11. H …
Number of citations: 33 pubs.acs.org

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